tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate
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Overview
Description
T-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1853217-55-6 . It has a molecular weight of 304.43 . The IUPAC name for this compound is tert-butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate .
Synthesis Analysis
This compound is a precursor in the synthesis of fentanyl, a major contributing drug to the opioid crisis in North America . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)15-7-5-14(6-8-15)13-19-4/h5-8,16,19H,9-13H2,1-4H3 . The InChI key is OBIXMQMEZUNJMD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Oxindole Synthesis via Palladium‐catalyzed CH Functionalization : This compound is used in the synthesis of oxindoles, a class of molecules with significance in medicinal chemistry. The process employs Buchwald's and Hartwig's methodologies and is pivotal in synthesizing serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Synthesis of N-substituted 4-piperidones : This compound serves as a precursor in the synthesis of N-substituted 4-piperidones, which are important in chemical research. It highlights the versatility of t-butyl esters in increasing yield and efficiency in chemical synthesis (Baty et al., 1967).
Asymmetric Synthesis of Nociceptin Antagonists : This compound is an intermediate in the synthesis of nociceptin antagonists, highlighting its role in creating compounds that could potentially have therapeutic applications (Jona et al., 2009).
Investigation of Cine-Amination of Substituted Pyrimidines : This compound's structural components are relevant in the study of cine-amination reactions in pyrimidines, a process important in the synthesis of various biologically active molecules (Rasmussen et al., 1978).
Synthesis of Vandetanib Intermediate : It is a key intermediate in synthesizing Vandetanib, an anticancer drug. This highlights its crucial role in the synthesis of complex pharmaceuticals (Wang et al., 2015).
Inhibition of Soluble Epoxide Hydrolase : This compound serves as a structural inspiration for synthesizing inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes (Thalji et al., 2013).
Anticorrosive Behaviour for Carbon Steel : It exhibits potential as an anticorrosive agent for carbon steel, demonstrating the compound's application in material science and engineering (Praveen et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it may facilitate the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
In the context of PROTACs, it could potentially influence any pathway involving the targeted protein .
Result of Action
As part of a PROTAC, it could contribute to the degradation of a specific target protein .
Properties
IUPAC Name |
tert-butyl 4-[4-(methylaminomethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)15-7-5-14(6-8-15)13-19-4/h5-8,16,19H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXMQMEZUNJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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